8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt
Description
Properties
IUPAC Name |
trisodium;8-acetyloxypyrene-1,3,6-trisulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O11S3.3Na/c1-8(19)29-13-6-14(30(20,21)22)10-4-5-12-16(32(26,27)28)7-15(31(23,24)25)11-3-2-9(13)17(10)18(11)12;;;/h2-7H,1H3,(H,20,21,22)(H,23,24,25)(H,26,27,28);;;/q;3*+1/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWTVIHOBLSYNA-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=C2C=CC3=C(C=C(C4=C3C2=C1C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Na3O11S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00552817 | |
| Record name | Trisodium 8-(acetyloxy)pyrene-1,3,6-trisulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00552817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115787-83-2 | |
| Record name | Trisodium 8-(acetyloxy)pyrene-1,3,6-trisulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00552817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Acetoxypyrene-3,6,8-trisulfonic acidtrisodium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Sulfonation of Pyrene
Pyrene undergoes electrophilic sulfonation to introduce sulfonic acid groups. The reaction is typically conducted using fuming sulfuric acid (20–30% SO₃) at 150–180°C for 6–8 hours. The positions of sulfonation (1, 3, 6) are dictated by the electron-rich regions of the pyrene backbone.
| Parameter | Value/Description |
|---|---|
| Reagent | Fuming H₂SO₄ (20–30% SO₃) |
| Temperature | 150–180°C |
| Time | 6–8 hours |
| Key Intermediate | Pyrene-1,3,6-trisulfonic acid |
The crude product is purified via recrystallization from dilute hydrochloric acid to remove unreacted starting material.
Hydroxylation at the 8-Position
The introduction of a hydroxyl group at the 8-position is achieved through nitration followed by reduction and hydrolysis :
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Nitration : Treat pyrene-1,3,6-trisulfonic acid with nitric acid (HNO₃) in sulfuric acid at 0–5°C to form the 8-nitro derivative.
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Reduction : Reduce the nitro group to an amine using hydrogen gas (H₂) over a palladium catalyst.
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Hydrolysis : Convert the amine to a hydroxyl group via acidic hydrolysis with HCl (6 M) at reflux.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | 8-Nitropyrene-1,3,6-trisulfonic acid |
| Reduction | H₂, Pd/C, RT | 8-Aminopyrene-1,3,6-trisulfonic acid |
| Hydrolysis | HCl (6 M), reflux, 4 hours | Pyranine (8-hydroxypyrene-1,3,6-trisulfonic acid) |
Acetylation of Pyranine
The hydroxyl group of pyranine is acetylated using acetyl chloride in anhydrous dimethylformamide (DMF) under nitrogen atmosphere. The reaction is typically complete within 2–3 hours at 25°C .
| Parameter | Value/Description |
|---|---|
| Reagent | Acetyl chloride (1.2 eq) |
| Solvent | Anhydrous DMF |
| Temperature | 25°C |
| Reaction Time | 2–3 hours |
| Yield | 85–90% |
The product is isolated by precipitation in ice-cold diethyl ether and washed thoroughly to remove residual DMF.
Trisodium Salt Formation
The final step involves neutralizing the sulfonic acid groups with sodium hydroxide (3 eq) in aqueous solution:
| Parameter | Value/Description |
|---|---|
| pH Adjustment | 7.0–7.5 using NaOH (1 M) |
| Purification | Dialysis (MWCO 500 Da) |
| Final Form | Yellow crystalline powder |
The product is lyophilized and stored at –20°C under argon to prevent degradation.
Quality Control and Characterization
The synthesized compound is validated using:
-
High-Performance Liquid Chromatography (HPLC) : Purity >98% (C18 column, 0.1% TFA in water/acetonitrile gradient).
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Fluorescence Spectroscopy : λₑₓ = 454 nm, λₑₘ = 511–520 nm in pH 7.4 buffer.
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Nuclear Magnetic Resonance (NMR) : ¹H NMR (D₂O, 400 MHz) δ 8.7 (s, 1H, pyrene-H), 8.5–7.9 (m, 6H, pyrene-H), 2.3 (s, 3H, CH₃).
Industrial-Scale Production Considerations
Large-scale synthesis requires:
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Reactor Design : Glass-lined reactors resistant to sulfuric acid corrosion.
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Waste Management : Neutralization of acidic byproducts with CaCO₃.
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Cost Optimization : Recycling DMF via distillation reduces production costs by ~30%.
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Over-sulfonation | Controlled SO₃ concentration |
| Ester hydrolysis during storage | Argon atmosphere, –20°C storage |
| Residual DMF in final product | Ether washing (3× volumes) |
Chemical Reactions Analysis
Types of Reactions: 8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt undergoes various chemical reactions, including:
Hydrolysis: The acetyl group can be hydrolyzed to form 8-hydroxypyrene-1,3,6-trisulfonic acid.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly documented.
Substitution: The sulfonic acid groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous solutions under acidic or basic conditions.
Oxidation and Reduction: Specific reagents and conditions vary depending on the desired transformation.
Substitution: Nucleophilic substitution reactions often require the presence of a strong nucleophile and appropriate solvents.
Major Products:
Hydrolysis: Produces 8-hydroxypyrene-1,3,6-trisulfonic acid.
Substitution: Results in various substituted pyrene derivatives depending on the nucleophile used.
Scientific Research Applications
Fluorogenic Substrate for Esterases
8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt serves as a fluorogenic substrate for esterases, which are enzymes that hydrolyze esters. Upon enzymatic cleavage of the acetoxy group, it becomes fluorescent, allowing for sensitive detection and quantification in various assays.
| Application Area | Description |
|---|---|
| Assays | Used in fluorometric assays to measure esterase activity in biological samples. |
| Sensitivity | High sensitivity due to fluorescence enhancement upon substrate conversion. |
Cellular Imaging and Tracking
The compound's membrane-permeable nature allows it to enter cells where it can be used as a tracer to study cellular processes. Its unique properties enable researchers to visualize cellular activities in real-time.
| Application Area | Description |
|---|---|
| Cell Tracing | Acts as a phloem-mobile symplasmic tracer in plant studies. |
| Imaging | Useful in imaging studies to track enzyme activity within live cells. |
Biochemical Pathway Studies
Researchers utilize this compound to investigate biochemical pathways involving esterases and other related enzymes. Its ability to produce a fluorescent signal upon reaction provides insights into metabolic processes.
| Study Focus | Description |
|---|---|
| Metabolism | Helps elucidate metabolic pathways involving ester hydrolysis. |
| Enzyme Kinetics | Facilitates the study of enzyme kinetics through fluorescence measurements. |
Case Study 1: Enzyme Activity Measurement
In a study published on ResearchGate, researchers demonstrated the use of this compound as a novel activatable fluorogenic probe for assessing organic anion-transporting polypeptides (OATPs). The study highlighted its effectiveness in measuring OATP1B1 and OATP1B3 activities using fluorescence assays, showcasing its potential in drug metabolism research .
Case Study 2: Cellular Imaging
Another study utilized this compound to visualize the activity of intracellular esterases in live cells. The results indicated that the fluorescent signal could be correlated with enzyme activity levels, providing a robust method for monitoring cellular processes dynamically .
Mechanism of Action
The mechanism of action of 8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt involves its entry into the cell cytoplasm, where intracellular, nonspecific esterases cleave the acetic group. This cleavage results in the formation of the impermeable, fluorescent form of the molecule, which can then be used to track cellular processes and enzyme activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is part of a family of pyrene trisulfonates with substituents at the 8-position. Key analogs include:
Photophysical and Chemical Properties
Fluorescence Sensitivity :
- HPTS exhibits pH-dependent dual excitation peaks (405 nm and 450 nm) due to protonation/deprotonation of the hydroxyl group, making it ideal for ratiometric pH sensing .
- APTS-acetoxy lacks pH sensitivity in physiological ranges but shows strong fluorescence quenching upon acetoxy cleavage by esterases, enabling enzymatic activity tracking .
- MPTS has a single excitation peak (405 nm) and stable fluorescence across pH 4–12, serving as a control in photochemical studies .
- Solubility and Stability: All compounds are water-soluble due to sulfonate groups, but lipophilic derivatives (e.g., PTS18) require organic solvents for initial dissolution . APTS-acetoxy and HPTS demonstrate high photostability, whereas APTS (amino derivative) is prone to oxidation .
- Enzymatic Interactions: APTS-acetoxy and its butyryloxy analog act as fluorogenic substrates for esterases, releasing fluorescent HPTS upon hydrolysis .
Research and Commercial Availability
Biological Activity
8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt (often abbreviated as AcPTS) is a synthetic compound commonly used as a fluorogenic substrate in biochemical assays, particularly for the detection and study of esterase activity. Its unique structural properties allow it to serve as a valuable tool in various biological and chemical research applications.
- Chemical Formula : C₁₈H₉Na₃O₁₁S₃
- Molecular Weight : 566.4 g/mol
- CAS Number : 115787-83-2
- Appearance : Yellow crystalline powder
- Solubility : Highly soluble in water, DMSO, and DMF .
Esterase Substrate
AcPTS is primarily recognized for its role as a substrate in fluorometric assays for esterases. When hydrolyzed by esterases, AcPTS releases a fluorescent product, making it an effective tool for measuring enzyme activity in various biological samples. The fluorescence intensity correlates with the amount of enzyme present, allowing for quantitative analysis.
The hydrolysis of AcPTS involves the cleavage of its ester bonds by esterases, which results in the release of a fluorescent compound (8-hydroxy-1,3,6-pyrenetrisulfonic acid). This reaction can be monitored using fluorescence spectroscopy, providing insights into enzyme kinetics and activity levels in different biological contexts .
Case Studies
- Fluorometric Assays : In a study exploring the catalytic activity of synthetic multifunctional pores in large unilamellar vesicles, AcPTS was utilized to assess esterase activity under varying membrane potentials. The results indicated that supportive membrane potentials significantly enhanced the initial velocity of AcPTS esterolysis .
- Dendritic Catalysis : Research demonstrated that peptide dendrimers could catalyze the hydrolysis of AcPTS with enzyme-like kinetics. The study highlighted that the catalytic efficiency was influenced by the arrangement and type of amino acids within the dendrimer structure. The most effective catalyst exhibited a kcat value of 1.3 min⁻¹ with substantial rate acceleration compared to uncatalyzed reactions .
- Symplasmic Transport Studies : AcPTS has also been employed to study symplasmic transport in plant cells. In these experiments, AcPTS was introduced into plant tissues to monitor intercellular communication and cell differentiation processes during somatic embryogenesis .
Data Table
| Property | Value |
|---|---|
| Chemical Formula | C₁₈H₉Na₃O₁₁S₃ |
| Molecular Weight | 566.4 g/mol |
| CAS Number | 115787-83-2 |
| Appearance | Yellow crystalline powder |
| Solubility | Water, DMSO, DMF |
| Typical Use | Fluorogenic substrate for esterases |
Q & A
Q. What are the key photophysical properties of 8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt, and how do they vary with experimental conditions like pH?
The compound exhibits pH-dependent fluorescence, with excitation at 454 nm and emission maxima shifting between 511 nm (pH 9.1) and 520 nm (aqueous solutions) . The hydroxyl group’s protonation state at the 8-position modulates its fluorescence quantum yield, making it a sensitive pH indicator in the physiological range (pH 6–8). For reproducible results, calibrate emission spectra using standardized buffer systems and account for ionic strength variations, which can alter sulfonate group solvation .
Q. How should researchers handle and store this compound to maintain its stability and fluorescence efficacy?
The compound is light-sensitive; store in amber vials at 2–8°C under inert gas (e.g., argon) to prevent oxidation . Reconstitute lyophilized powder in ultrapure water (18.2 MΩ·cm) to avoid particulate interference. For long-term storage (>6 months), aliquot into single-use volumes and avoid freeze-thaw cycles, as repeated thawing can degrade sulfonic acid groups .
Q. What are the validated applications of this compound in experimental systems?
- CO₂ Sensing : Incorporated into extruded fluorescent plastic films, where CO₂-induced pH changes alter emission intensity .
- Polymer Matrices : Used in waterborne polyurethane (WPU) matrices for real-time pH monitoring in biomedical coatings .
- Semiconducting Gels : Serves as a dopant in p-type semiconducting gels for optoelectronic applications due to its π-conjugated system .
Advanced Research Questions
Q. How can researchers optimize the use of this compound in designing pH-sensitive fluorescent sensors, considering matrix effects and photobleaching?
- Matrix Effects : Embed the compound in hydrophilic polymers (e.g., polyacrylamide) to reduce leaching and stabilize fluorescence signals. Validate sensor performance in simulated physiological matrices (e.g., serum or cell culture media) .
- Photobleaching Mitigation : Use low-intensity excitation light (e.g., LED sources) and integrate ratiometric measurements (e.g., referencing a pH-insensitive fluorophore) to correct for signal drift .
- Data Normalization : Normalize emission intensity to internal standards (e.g., rhodamine B) to account for environmental variability .
Q. What strategies resolve discrepancies in fluorescence data obtained under varying ionic strengths or solvent conditions?
- Ionic Strength Calibration : Prepare calibration curves in buffers matching the experimental ionic strength (e.g., 0.1–1.0 M NaCl). The sulfonate groups’ solvation is sensitive to counterion concentration, affecting quantum yield .
- Solvent Compatibility : Avoid organic solvents (e.g., DMSO) unless explicitly validated. The compound’s solubility and fluorescence are optimized in aqueous systems; for mixed solvents, conduct preliminary stability assays .
Q. How does the compound’s purity level impact experimental outcomes, and what analytical methods validate its quality?
- Purity Effects : Lower purity (e.g., 85% vs. ≥96%) may introduce side products (e.g., desulfonated derivatives) that quench fluorescence. Use HPLC-PDA (UV-Vis/fluorescence detection) with a C18 column (0.1% TFA mobile phase) to assess purity .
- Validation : Confirm identity via 1H-NMR (D2O, 400 MHz) and compare retention times with certified reference materials .
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
